4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid
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Overview
Description
4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid is a synthetic organic compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.22 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group, a trifluoroacetamido group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid typically involves the reaction of 4-methylcyclohexanecarboxylic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group may also participate in interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-cyclohexanecarboxylic acid: Lacks the trifluoroacetamido group, making it less reactive in certain chemical reactions.
4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid: Contains a maleimide group instead of the trifluoroacetamido group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoroacetamido group in 4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H14F3NO3 |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
4-methyl-1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO3/c1-6-2-4-9(5-3-6,8(16)17)14-7(15)10(11,12)13/h6H,2-5H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
XPAKSECMFOFFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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